molecular formula C21H30N2O2 B6080406 1-(cyclohexylmethyl)-N-(3-methylbenzyl)-6-oxo-3-piperidinecarboxamide

1-(cyclohexylmethyl)-N-(3-methylbenzyl)-6-oxo-3-piperidinecarboxamide

Cat. No. B6080406
M. Wt: 342.5 g/mol
InChI Key: DXZQYSZIENHYLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(cyclohexylmethyl)-N-(3-methylbenzyl)-6-oxo-3-piperidinecarboxamide, also known as CXB, is a novel compound that has gained significant attention in the field of medicinal chemistry. This compound belongs to the class of piperidinecarboxamide derivatives and has shown promising results in various scientific research studies.

Mechanism of Action

The exact mechanism of action of 1-(cyclohexylmethyl)-N-(3-methylbenzyl)-6-oxo-3-piperidinecarboxamide is not fully understood. However, it is believed to act by inhibiting the activity of pro-inflammatory cytokines and enzymes involved in the production of inflammatory mediators. This compound also modulates the activity of ion channels and receptors involved in pain signaling and neuroprotection.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It reduces the production of pro-inflammatory cytokines, inhibits the activity of COX-2 and LOX, and modulates the activity of ion channels and receptors involved in pain signaling and neuroprotection. This compound also increases the levels of endogenous antioxidants such as glutathione and superoxide dismutase, which protect against oxidative stress.

Advantages and Limitations for Lab Experiments

1-(cyclohexylmethyl)-N-(3-methylbenzyl)-6-oxo-3-piperidinecarboxamide has several advantages for lab experiments. It is easy to synthesize, has a high purity, and is stable under normal laboratory conditions. This compound is also relatively inexpensive compared to other compounds with similar therapeutic properties. However, this compound has some limitations. It has poor solubility in water, which can make it difficult to administer in vivo. This compound also has a short half-life, which requires frequent dosing.

Future Directions

There are several future directions for the research on 1-(cyclohexylmethyl)-N-(3-methylbenzyl)-6-oxo-3-piperidinecarboxamide. One area of interest is the development of novel formulations that improve its solubility and bioavailability. Another direction is the investigation of its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. This compound has also shown potential as an anti-cancer agent, and further research is needed to explore this application. Additionally, the mechanisms of action of this compound need to be further elucidated to fully understand its therapeutic potential.

Synthesis Methods

The synthesis of 1-(cyclohexylmethyl)-N-(3-methylbenzyl)-6-oxo-3-piperidinecarboxamide involves the reaction of 1-cyclohexylmethyl-3-methylbenzylamine with 1,1'-carbonyldiimidazole (CDI) in the presence of a base. The resulting intermediate is then treated with piperidine-3-carboxylic acid to yield this compound. This method is simple, efficient, and yields a high purity product.

Scientific Research Applications

1-(cyclohexylmethyl)-N-(3-methylbenzyl)-6-oxo-3-piperidinecarboxamide has been extensively studied for its potential therapeutic applications. It has been found to possess anti-inflammatory, analgesic, and neuroprotective properties. This compound has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. It also inhibits the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are enzymes involved in the production of inflammatory mediators. This compound has been tested in various animal models of inflammation, pain, and neurodegenerative diseases, and has shown promising results.

properties

IUPAC Name

1-(cyclohexylmethyl)-N-[(3-methylphenyl)methyl]-6-oxopiperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30N2O2/c1-16-6-5-9-18(12-16)13-22-21(25)19-10-11-20(24)23(15-19)14-17-7-3-2-4-8-17/h5-6,9,12,17,19H,2-4,7-8,10-11,13-15H2,1H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXZQYSZIENHYLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CNC(=O)C2CCC(=O)N(C2)CC3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.